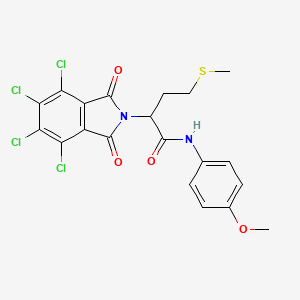![molecular formula C18H4Cl4F3NO4 B12463869 4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione](/img/structure/B12463869.png)
4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione typically involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . This method is straightforward and allows for the efficient construction of the isoindoline-1,3-dione scaffold. The reaction conditions include:
Reagents: 2-aminoimidazole, 3,4,5,6-tetrachlorophthalic anhydride
Solvent: Glacial acetic acid
Temperature: Reflux conditions
Duration: Approximately 5 hours
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling chlorinated and fluorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce partially or fully reduced forms of the compound.
Applications De Recherche Scientifique
4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-Tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione
- 4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione
- 1,3,2-Benzodioxaborole, 4,5,6,7-tetrachloro-
Uniqueness
4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione is unique due to the presence of both tetrachloro and trifluoromethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H4Cl4F3NO4 |
|---|---|
Poids moléculaire |
497.0 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H4Cl4F3NO4/c19-12-10-11(13(20)15(22)14(12)21)17(29)26(16(10)28)5-1-2-6-7(18(23,24)25)4-9(27)30-8(6)3-5/h1-4H |
Clé InChI |
CNNFQVSOFJDKHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl)OC(=O)C=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide](/img/structure/B12463789.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide](/img/structure/B12463801.png)
![propyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463808.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B12463813.png)

![4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12463820.png)
![1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one](/img/structure/B12463834.png)
![N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide](/img/structure/B12463835.png)

![3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12463851.png)
![[Des-Arg9]-Bradykinin TFA](/img/structure/B12463860.png)
![N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12463861.png)

